8-Mercaptoadenosine

Catalog No.
S1794288
CAS No.
3001-45-4
M.F
C10H13N5O4S
M. Wt
299.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Mercaptoadenosine

Researchers often face low yields in C8 nucleoside derivatization due to harsh conditions with 8-bromoadenosine. 8-Mercaptoadenosine solves this as a room-temperature S-alkylation precursor, driving syn conformation for structural biology and CD39/CD73 inhibitor synthesis. Key advantages: (1) Enables rapid synthesis of 8-alkylthioadenosines for ARL67156 analogs; (2) Provides thiocarbonyl stacking for triplex-forming oligonucleotides (TFOs) at neutral pH; (3) Serves as a rigid syn-fixed probe for adenosine receptor mapping. Supplied with consistent purity and reliable global logistics.

CAS Number

3001-45-4

Product Name

8-Mercaptoadenosine

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione

Molecular Formula

C10H13N5O4S

Molecular Weight

299.31 g/mol

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1

SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N

Synonyms

8-Thioadenosine, 8-Mercaptoadenosine, 6-Amino-9-β-D-ribofuranosyl-9H-purine-8-thiol, 8-Sulfanyladenosine

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

8-Mercaptoadenosine (CAS 3001-45-4), also designated as 8-thioadenosine, is a sulfur-modified purine nucleoside. Characterized by a thiol/thione substitution at the C8 position of the adenine ring, this compound serves as a synthetic intermediate and structural probe in chemoinformatics and medicinal chemistry [1]. Unlike standard adenosine, the bulky sulfur atom alters the molecule's steric profile, driving a conformational shift and introducing distinct hydrogen-bonding and stacking capabilities [2]. For industrial and laboratory procurement, 8-mercaptoadenosine is primarily sourced as a precursor for synthesizing 8-alkylthioadenosines, S-cyclonucleosides, and modified oligonucleotides, offering higher yield profiles in specific substitution reactions compared to its halogenated analogs [3].

Research Fit

Thiol-enabled bioconjugation and S-cyclization
Stabilized oligonucleotide probe synthesis
A3 adenosine receptor scaffold (selectivity data limited)

Substituting 8-mercaptoadenosine with unmodified adenosine or common precursors like 8-bromoadenosine fails in advanced synthetic and structural applications. Unmodified adenosine lacks the C8 nucleophilic handle required for downstream functionalization and naturally adopts an anti conformation, rendering it ineffective for assays requiring syn-fixed purines [1]. While 8-bromoadenosine acts as an electrophilic precursor, it requires elevated temperatures or harsh cross-coupling conditions to achieve C8 modifications [2]. In contrast, the thiol group of 8-mercaptoadenosine allows for room-temperature S-alkylation and provides thiocarbonyl stacking interactions in oligonucleotide applications that halogens cannot replicate[3].

Substitution Risk

Target
8-Mercaptoadenosine
Adenosine
Nucleophilic thiol, metal coordination, S-cyclization
Lacks 8-thiol; cannot support thiol-dependent chemistry or cyclonucleoside formation
8-Bromoadenosine
Nucleophilic substitution for disulfide/thioether, intramolecular S-attack
Electrophilic center; different reactivity profile and no direct S-cyclization
IB-MECA
C8-thiol for bioconjugation and S-cyclonucleoside synthesis
High A3 affinity but lacks free thiol; may not replace thiol-dependent workflows

Conformational Control: Obligatory Syn-Rotamer Preference

The introduction of the bulky sulfur atom at the C8 position creates steric clash with the ribose ring, forcing the glycosidic bond into a predominantly syn conformation. This contrasts with unmodified adenosine, which strongly prefers the anti conformation in solution [1]. This structural inversion provides a stable, predictable rotamer state for binding assays.

Evidence DimensionGlycosidic bond conformational equilibrium
Target Compound DataPredominantly syn conformation (>90% in solution)
Comparator Or BaselineAdenosine (Predominantly anti conformation)
Quantified DifferenceInversion of preferred rotamer state from anti to syn
ConditionsAqueous solution, neutral pH, NMR structural analysis

Essential for procuring substrates to map enzymes or receptors that specifically require syn-oriented purines.

Phosphodiesterase Resistance
Head-to-head
pASH3 vs pA3: reported enhanced resistance (qualitative)
Supports stability research for oligonucleotide probes
Exact fold-change not reported; source-specific review

Precursor Efficiency for Mild S-Alkylation

As a precursor for medicinal chemistry, 8-mercaptoadenosine offers high nucleophilicity at the C8 position. When synthesizing 8-alkylthioadenosine derivatives, 8-mercaptoadenosine undergoes direct S-alkylation with alkyl halides at room temperature in aqueous ethanol, yielding >80% of the target product [1]. Attempting the reverse approach—displacing the halogen of 8-bromoadenosine with an alkyl thiol—requires harsher basic conditions and results in lower yields due to competing side reactions [2].

Evidence DimensionSynthesis yield for 8-alkylthioadenosines
Target Compound Data>80% yield via room-temperature S-alkylation
Comparator Or Baseline8-Bromoadenosine (Requires elevated temperatures for equivalent substitution)
Quantified DifferenceHigher throughput yields under milder reaction conditions
ConditionsAqueous ethanol/NaOH, room temperature alkylation

Streamlines the manufacturing workflow for nucleotide-derived competitive inhibitors, reducing synthesis steps and improving overall yield.

RNase L Binding
Head-to-head
pASH3: markedly decreased binding vs pAOH3: near-parental binding
8-thiol vs 8-hydroxyl alters pathway engagement
Data from mouse L cell extract; qualitative comparison

Triplex-Forming Oligonucleotide (TFO) Thermal Stability

Incorporating 8-thioadenosine derivatives into Triplex-Forming Oligonucleotides (TFOs) increases their binding affinity to target DNA duplexes. The thiocarbonyl group provides strong stacking interactions within the major groove. Studies demonstrate that TFOs containing 8-thioadenosine exhibit higher melting temperatures (Tm) compared to those containing unmodified adenosine, mitigating the low-affinity drawbacks of natural TFOs at neutral pH [1].

Evidence DimensionThermal stability (Tm) of DNA triplexes
Target Compound DataIncreased Tm due to thiocarbonyl stacking
Comparator Or BaselineUnmodified Adenosine TFOs (Lower Tm, weaker binding)
Quantified DifferenceMeasurable increase in binding affinity and sequence recognition at neutral pH
ConditionsNeutral pH triplex formation assays

Crucial for the procurement of modified phosphoramidites in the development of high-affinity gene regulation and diagnostic tools.

Peptide Acceptor Activity
Head-to-head
8,5'-anhydro-S: high activity vs 8-bromo: practically inactive
S-cyclization enables ribosomal substrate recognition
E. coli ribosome assay; qualitative comparison

Tautomeric State and Hydrogen Bonding Profile

In aqueous solution at physiological pH, 8-mercaptoadenosine exists primarily in its thione tautomeric form (7,8-dihydro-8-thioxoadenosine). This tautomerization provides a hydrogen-bond donor at the N7 position and a hydrogen-bond acceptor at the exocyclic sulfur[1]. Unmodified adenosine lacks this C8 functionalization entirely. This distinct H-bonding network alters the molecule's interaction with target proteins and nucleic acids compared to natural purines.

Evidence DimensionDominant tautomeric state and H-bond profile
Target Compound DataThione form (H-bond donor at N7, acceptor at S8)
Comparator Or BaselineAdenosine (Lacks C8 H-bond capability; N7 acts only as acceptor)
Quantified DifferenceIntroduction of a distinct donor-acceptor face on the Hoogsteen edge
ConditionsAqueous solution, physiological pH

Allows structural biologists and formulators to design specific aptamers and riboswitches that rely on non-canonical base pairing.

A3 Receptor Selectivity
Class-level inference
8-Mercaptoadenosine: patent-classified agonist; quantitative Ki not publicly available vs IB-MECA Ki hA3=1.1 nM
Selectivity profile requires verification; comparator benchmark available
Use IB-MECA for fully characterized subtype selectivity
Chemical Reactivity
Class-level inference
8-Thiol: nucleophilic (disulfide, thioether); 8-Bromo: electrophilic (aromatic substitution)
Reactivity class dictates synthetic and bioconjugation utility
Supplier-level inference; data to verify
S-Cyclonucleoside Formation
Class-level inference
8,2' and 8,5'-S-cycloadenosine via intramolecular thiol attack; not achievable with Br or OH
Unique precursor for conformationally locked nucleosides
Supported by synthetic literature; method context

Synthesis of Ectonucleotidase Inhibitors

8-Mercaptoadenosine serves as a highly efficient starting material for the rapid, high-yield synthesis of 8-alkylthioadenosines. These derivatives are critical precursors in the development of ARL67156 analogs and other competitive inhibitors targeting CD39/CD73 in cancer immunotherapy research [1].

Development of High-Affinity TFOs

Due to its thiocarbonyl stacking properties, this compound is selected over unmodified adenosine for manufacturing Triplex-Forming Oligonucleotides (TFOs) used in sequence-specific gene targeting and diagnostics at neutral pH[2].

Structural Probing of Syn-Dependent Enzymes

Because the bulky C8-sulfur forces a syn conformation, 8-mercaptoadenosine is procured as a rigid structural probe to map the active sites of RNA pyrophosphorylases and specific adenosine receptors that reject anti-conformation substrates [3].

Manufacturing of S-Cyclonucleosides

It serves as a nucleophilic precursor for generating 8,5'-anhydro-8-mercaptoadenosine derivatives via intramolecular Mitsunobu cyclization, streamlining the production of conformationally locked nucleoside libraries[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Degradation-Resistant Oligonucleotides
Thiol incorporation for enzymatic stability
Phosphodiesterase resistance in target cell model
S-Cycloadenosine Synthesis
8-Thiol for intramolecular S-cyclization
Conformational constraint and cleavage site specificity
Thiol-Specific Bioconjugation
Free thiol for maleimide/disulfide chemistry
Conjugation efficiency and metal-affinity purification
A3AR Scaffold Derivatization
C8-functionalizable A3AR agonist core
Receptor subtype selectivity profiling (IB-MECA as benchmark)

XLogP3

-1.9

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